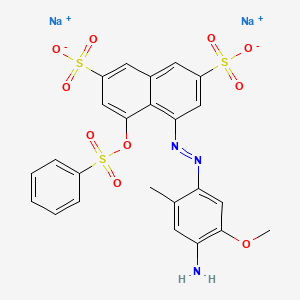
6-Oxodendrolasinolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxodendrolasinolide is a farnesane-type sesquiterpene lactone. This compound has garnered significant interest due to its unique structure and potential applications in various scientific fields. It is a naturally occurring compound that has been synthesized in the laboratory for further study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of 6-Oxodendrolasinolide involves a multi-step process starting from geraniol and 3-methylbut-2-en-1-ol. The synthesis includes twelve steps with an overall yield of 5.6%. Key steps in the synthesis include:
- Regioselective alkylation of the anion of vinyldithian with allylic chloride to generate an intermediate compound.
- Hydrolyzation of the dithiane to afford another intermediate.
- Reduction of an enone to give an alcohol, which is then protected as a p-methoxylbenzylether.
- Removal of the tetrahydropyranyl protective group and subsequent oxidation to yield a key intermediate aldehyde.
- Corey’s oxidative lactonization reaction followed by deprotection of the PMB group and Dess-Martin oxidation to afford the final product .
Industrial Production Methods: While the detailed industrial production methods are not extensively documented, the laboratory synthesis provides a foundational approach that can be scaled up for industrial purposes. The key steps and reagents used in the laboratory synthesis can be adapted for larger-scale production with appropriate modifications to optimize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Oxodendrolasinolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction of enones to alcohols is a common reaction in its synthesis.
Substitution: Regioselective alkylation is a key substitution reaction in its synthesis.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Allylic chlorides and vinyldithianes are used for regioselective alkylation reactions.
Major Products Formed: The major products formed from these reactions are intermediates that lead to the final product, this compound. Each step in the synthesis yields specific intermediates that are crucial for the subsequent reactions .
Wissenschaftliche Forschungsanwendungen
6-Oxodendrolasinolide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their synthetic pathways.
Biology: The compound’s biological activity is of interest for its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: Its unique structure makes it a valuable compound for the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-Oxodendrolasinolide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through modulation of specific enzymes and receptors. The exact molecular targets and pathways involved are subjects of current research .
Vergleich Mit ähnlichen Verbindungen
6-Oxodendrolasinolide can be compared with other sesquiterpene lactones such as:
- Parthenolide
- Artemisinin
- Costunolide
Uniqueness: What sets this compound apart is its unique farnesane-type structure, which provides distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
92448-64-1 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
3-[(3E)-4,8-dimethyl-6-oxonona-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C15H20O3/c1-11(2)7-14(16)8-12(3)5-4-6-13-9-15(17)18-10-13/h5,7,9H,4,6,8,10H2,1-3H3/b12-5+ |
InChI-Schlüssel |
QLOFUNCZFNBXPM-LFYBBSHMSA-N |
Isomerische SMILES |
CC(=CC(=O)C/C(=C/CCC1=CC(=O)OC1)/C)C |
Kanonische SMILES |
CC(=CC(=O)CC(=CCCC1=CC(=O)OC1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



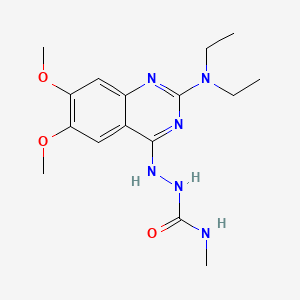
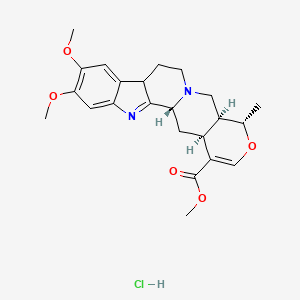
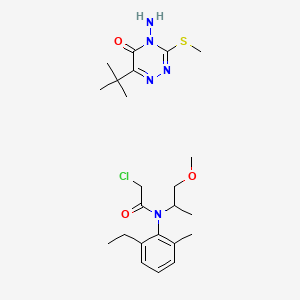
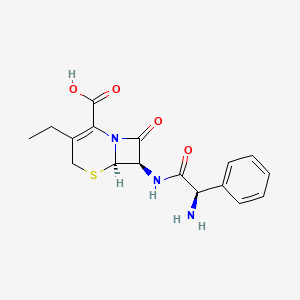
![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)
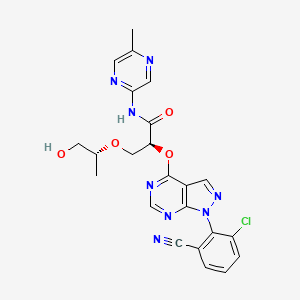

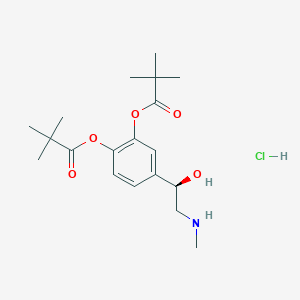
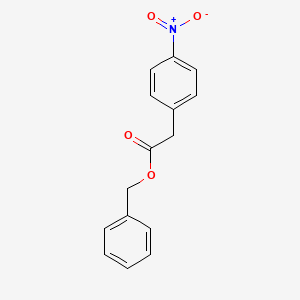
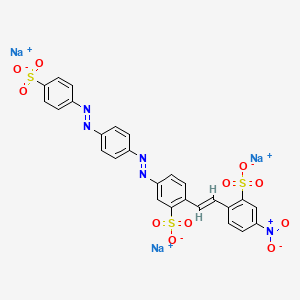
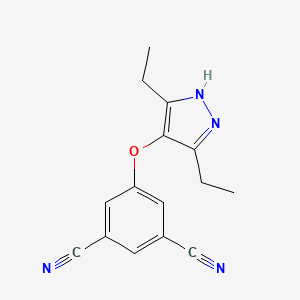
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
